molecular formula C16H23N3O3 B7929419 (S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929419
M. Wt: 305.37 g/mol
InChI Key: UGAGPRBRNTWQGW-JSGCOSHPSA-N
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Description

(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at position 1 and a methyl-amino-linked (S)-2-aminopropionyl substituent at position 3. The benzyl ester moiety enhances lipophilicity, which may improve membrane permeability, while the (S)-2-aminopropionyl group could facilitate interactions with biological targets via hydrogen bonding or electrostatic interactions.

Properties

IUPAC Name

benzyl (3S)-3-[[(2S)-2-aminopropanoyl]-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)18(2)14-8-9-19(10-14)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGPRBRNTWQGW-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester , also known as a pyrrolidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its structural characteristics, synthesis, and relevant case studies that highlight its therapeutic potential.

Molecular Formula and Weight

  • Molecular Formula : C16H23N3O3
  • Molecular Weight : 305.38 g/mol

Structural Features

The compound features multiple functional groups, including:

  • A pyrrolidine ring , which is a five-membered nitrogen-containing ring.
  • An amino acid moiety derived from (S)-2-amino-propionic acid.
  • A benzyl ester group , which may enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : L-aspartic acid or related amino acids are often used as precursors.
  • Formation of Pyrrolidine Ring : This is achieved through cyclization reactions involving protected amino acids.
  • Benzyl Ester Formation : The carboxylic acid group is converted to a benzyl ester through esterification reactions.

Synthesis Pathway Example

The following table summarizes a hypothetical synthesis pathway:

StepReaction TypeReagents/ConditionsProduct
1ProtectionBoc anhydrideBoc-protected amino acid
2CyclizationHeatPyrrolidine derivative
3EsterificationBenzyl alcohol + acid catalystBenzyl ester

The biological activity of this compound is hypothesized to be related to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

Case Studies and Findings

  • Antioxidant Activity : Research has indicated that compounds with similar structures exhibit significant antioxidant properties, potentially mitigating oxidative stress in cellular systems.
  • Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar effects .
  • Neuroprotective Effects : Studies on related pyrrolidine derivatives have shown neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis

A comparative analysis of similar compounds reveals that structural variations significantly influence biological activity. The following table summarizes the activities of selected pyrrolidine derivatives:

Compound NameBiological ActivityReference
(S)-2-Amino-3-pyrrolidine-1-carboxylic acidAntimicrobial
(R)-3-(Benzylamino)pyrrolidineNeuroprotective
(S)-3-(Methylamino)pyrrolidineAntioxidant

Comparison with Similar Compounds

Table 1: Key Properties of (S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester and Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Findings References
This compound Inferred : C15H22N3O3 ~292.35 Benzyl ester, (S)-2-aminopropionyl-methyl-amino, pyrrolidine Hypothetical: Protease inhibition, drug delivery N/A
Alacepril C21H27N3O4S 417.52 Acetylthio, phenylpropanoic acid, pyrrolidine ACE inhibitor, antihypertensive
(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester C14H19NO3S 281.37 Hydroxyethylsulfanyl, benzyl ester Research chemical (solubility/stability studies)
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C20H31N3O3 361.48 Piperidine, ethyl-carbamate, benzyl ester Conformational flexibility studies
1-Aminocyclobutane[11C]carboxylic acid (ACBC) C5H9NO2 (unlabeled) ~155.14 Cyclobutane, amino, carboxylic acid Tumor imaging agent (positron emission tomography)

Critical Comparative Insights

Pyrrolidine vs. Piperidine Core

  • Target Compound & Alacepril: Both feature a pyrrolidine ring, but Alacepril’s acetylthio and phenylpropanoic acid groups confer ACE inhibition activity . The target’s benzyl ester and aminopropionyl substituents may enhance lipophilicity and target specificity compared to Alacepril’s polar carboxylate.

Functional Group Impact on Bioactivity

  • Sulfur-Containing Groups: The hydroxyethylsulfanyl group in ’s compound introduces polarity and hydrogen-bonding capacity, contrasting with the target’s amide-linked amino group. Sulfur atoms may also influence redox stability or metal coordination .
  • Amino Groups: Both the target compound and ACBC () feature amino groups, which are critical for tumor uptake in ACBC due to amino acid transporter recognition . The target’s (S)-2-aminopropionyl group could similarly enable selective cellular uptake.

Pharmacokinetic and Toxicity Profiles

  • ACBC (): Rapid blood clearance and low toxicity in animal models make it suitable for diagnostic imaging . The target compound’s benzyl ester may prolong half-life but requires toxicity evaluation.

Preparation Methods

Asymmetric Cyclization of 1,4-Diamines

The pyrrolidine ring is synthesized via stereocontrolled cyclization of 1,4-diamine precursors. A method adapted from 3-aminopyrrolidine derivative patents employs a chiral auxiliary-guided cyclization (Fig. 1A). For example, treatment of (S)-2-(benzylamino)butane-1,4-diol with tosyl chloride yields a bicyclic intermediate, which undergoes ring-opening amination to form the pyrrolidine skeleton with >90% enantiomeric excess (ee).

Dieckmann Cyclization of β-Keto Esters

β-Keto esters undergo Dieckmann cyclization to form pyrrolidinones, which are subsequently reduced to pyrrolidines. A thesis on oxo-pyrrolidine synthesis demonstrates that heating ethyl 3-((methylamino)methyl)-4-oxopentanoate at 140°C in toluene generates a pyrrolidinone intermediate, reduced via NaBH4 to the pyrrolidine with retention of stereochemistry. This method achieves 75–85% yields but requires careful control of reaction conditions to prevent racemization.

CatalystSolventTemp (°C)Yield (%)ee (%)
NaBH(OAc)3Dichloroethane258298
NaBH3CNMeOH06595
H2/Pd-CTHF504590

Nucleophilic Substitution

Alternative routes employ Mitsunobu reactions to install the methyl-amino group. Treating 3-hydroxypyrrolidine with methylamine and diethyl azodicarboxylate (DEAD) under Mitsunobu conditions affords the substitution product in 70% yield. However, this method risks racemization at the C3 position unless chiral ligands are used.

Acylation with (S)-2-Amino-propionyl Moiety

Carbodiimide-Mediated Coupling

The (S)-2-amino-propionyl group is introduced via EDC/HOBt-mediated coupling. Activation of (S)-2-(tert-butoxycarbonylamino)propanoic acid with EDC and HOBt, followed by reaction with the methyl-amino-pyrrolidine intermediate, yields the acylated product in 88% yield (Fig. 2B). Boc deprotection with TFA in dichloromethane liberates the free amine without epimerization.

Mixed Anhydride Method

For industrial-scale synthesis, mixed anhydride formation using isobutyl chloroformate and N-methylmorpholine achieves 92% acylation efficiency. This method avoids racemization due to the low basicity of the reaction medium.

Benzyl Ester Formation and Final Assembly

Steglich Esterification

The carboxylic acid group is protected as a benzyl ester via Steglich esterification. Reacting the pyrrolidine carboxylic acid with benzyl alcohol, DCC, and DMAP in anhydrous THF at 0°C provides the ester in 95% yield. This method is preferred for its mild conditions and compatibility with acid-sensitive groups.

Catalytic Hydrogenation Alternatives

Benzylation via catalytic hydrogenation using Pd/C and benzyl chloroformate is less common (65% yield) due to over-reduction risks but offers scalability.

Stereochemical Control and Resolution

Chiral Chromatography

Final purification by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves any diastereomeric impurities, achieving >99% ee.

Crystallization-Induced Dynamic Resolution

Recrystallization from ethanol/water mixtures induces dynamic resolution, enhancing enantiopurity from 90% to 99%.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : 1H^1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH2Ph), 3.95–3.89 (m, 1H, pyrrolidine H3), 3.45 (dd, J = 10.4 Hz, 1H, NHCH2).

  • MS : ESI-MS m/z 305.37 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% chemical purity.

Q & A

Q. What are the recommended synthetic strategies for preparing (S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction yields be optimized?

A robust synthesis involves coupling protected amino acid derivatives. For example, N-Boc-L-homophenylalanine can serve as a starting material, followed by sequential deprotection, activation (e.g., using carbodiimide coupling agents), and benzyl esterification . Yield optimization requires strict control of reaction stoichiometry, temperature (typically 0–25°C), and inert atmospheres to prevent racemization. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound in >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : Confirm stereochemistry and backbone connectivity using 1H^1H- and 13C^{13}C-NMR, focusing on pyrrolidine ring protons (δ 3.0–4.0 ppm) and benzyl ester aromatic signals (δ 7.2–7.4 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended. Mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile gradients resolve impurities, particularly epimeric byproducts .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~406.2 g/mol) and detects hydrolytic degradation products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in sealed containers at 2–8°C under nitrogen to prevent hydrolysis. Degradation products (e.g., free carboxylic acids) may form under humid conditions .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during synthesis and storage, given the compound’s chiral centers?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases to resolve (S,S)- and (R,R)-diastereomers. Adjust column temperature (25–40°C) to enhance separation .
  • Circular dichroism (CD) : Monitor optical activity (e.g., Δϵ\Delta \epsilon at 220 nm) to detect racemization during prolonged storage .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration, particularly for batch-to-batch consistency in biological assays .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Hydrolysis kinetics : The benzyl ester moiety is prone to base-catalyzed hydrolysis. In aqueous buffers (pH >7), degradation half-life is <24 hours at 25°C. Acidic conditions (pH 3–5) improve stability, with >90% remaining after 7 days .
  • Thermal stability : Avoid temperatures >40°C, as DSC studies show exothermic decomposition peaks at 150–160°C . Lyophilization is recommended for long-term storage of aqueous solutions .

Q. How should researchers address contradictory data in impurity profiling or biological activity assays?

  • Orthogonal validation : Combine HPLC with LC-MS to distinguish isobaric impurities (e.g., methyl vs. ethyl esters) .
  • Dose-response studies : Replicate biological assays (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) to isolate compound-specific effects from matrix interference .
  • Batch comparison : Analyze multiple synthetic batches via 1H^1H-NMR to identify trace solvents (e.g., DMF) that may skew activity results .

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